molecular formula C15H16N2S B5721639 1-Benzyl-3-(3-methylphenyl)thiourea

1-Benzyl-3-(3-methylphenyl)thiourea

Cat. No.: B5721639
M. Wt: 256.4 g/mol
InChI Key: YHYAAXWFODAMRN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methylphenyl)thiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and biochemical research. Thiourea derivatives are recognized as versatile scaffolds in drug discovery due to their diverse biological activities. Researchers investigate these compounds for their potential as multifaceted bioactive agents . Structurally related compounds have demonstrated promising cytotoxic activity against a panel of human cancer cell lines, including colon carcinoma (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) . The mechanism of this cytotoxic action is often linked to the strong induction of apoptosis (programmed cell death) in cancerous cells and the modulation of signaling proteins like interleukin-6 (IL-6) . Furthermore, benzyl-phenyl thiourea analogs have been evaluated for their antioxidant potential , showing an ability to scavenge stable free radicals such as DPPH and ABTS+ in experimental assays . The presence of the N–H group in the thiourea moiety is crucial for this hydrogen-donating activity. The broader class of thiourea derivatives also exhibits well-documented antimicrobial and antibiofilm properties against various bacterial strains, making them candidates for research into new anti-infective agents . This product is provided for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-benzyl-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-12-6-5-9-14(10-12)17-15(18)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYAAXWFODAMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with isothiocyanates. For instance, benzylamine can react with 3-methylphenyl isothiocyanate under mild conditions to yield the desired thiourea derivative. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives often employs more scalable and environmentally friendly methods. One such method involves the use of carbon disulfide (CS2) and primary amines in water, catalyzed by solar thermal energy. This green synthesis approach yields high purity products with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: Thioureas can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Comparisons

Table 1: Structural Features of Selected Thiourea Derivatives
Compound Name Substituents (N1/N3) Key Structural Features Reference
1-Benzyl-3-(3-methylphenyl)thiourea Benzyl / 3-methylphenyl Planar thiourea core; methyl group introduces steric and electronic effects
1-Benzyl-3-(1-(4-fluorobenzyl)indolin-5-yl)thiourea Benzyl / indolinyl-fluorobenzyl Extended aromatic system with indoline and fluorobenzyl groups; enhances π-π stacking
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl / 4-hydroxyphenyl Syn–anti configuration; strong N–H⋯O hydrogen bonds stabilize crystal packing
1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea Benzyl / 4-ethyl-pyridinyl Pyridinyl moiety enables metal coordination (e.g., Cu(I) complexes)

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., fluorine in ) may modulate solubility and binding interactions .
  • Hydrogen Bonding : Benzoylthioureas (e.g., ) exhibit stronger intermolecular hydrogen bonds (N–H⋯O) compared to benzyl-substituted derivatives, which rely on weaker N–H⋯S interactions .

Key Observations :

  • Yields for benzyl-substituted thioureas range from 56–58% , with purification often requiring column chromatography .
  • Substituent complexity (e.g., indoline in ) may reduce yields due to steric hindrance or competing side reactions .

Key Observations :

  • Electronic Effects : The sulfur atom in thioureas reduces hydrogen-bond acceptor strength compared to ureas, impacting receptor binding and solubility .

Crystallographic and Hydrogen-Bonding Patterns

  • 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea (): Exhibits N–H⋯O and N–H⋯S hydrogen bonds, with bond lengths consistent with other benzoylthioureas (D⋯A = 2.586–3.677 Å) .
  • This compound : Likely adopts a helical or planar conformation stabilized by weaker N–H⋯S interactions, contrasting with the rigid hydrogen-bond networks in benzoyl derivatives .

Q & A

Basic Research Question

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 271.1234 for C₁₆H₁₈N₂S) .
  • Multinuclear NMR : ¹H-¹⁵N HMBC correlates NH protons with adjacent carbons, resolving tautomeric forms .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur oxidation states (binding energy ~163 eV for C=S) .

How can HOMO-LUMO analysis guide the design of derivatives with enhanced electronic properties?

Advanced Research Question

  • HOMO localization : On thiourea S and N atoms, predicting nucleophilic attack sites .
  • LUMO energy : Lower values (~1.5 eV) correlate with electrophilicity, enabling tailored redox activity (e.g., antioxidant potential) .
  • Band gap modulation : Introducing electron-withdrawing groups (e.g., -NO₂) reduces Eg by 0.3–0.5 eV, enhancing charge transfer in coordination complexes .

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